Fosbretabulin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21O8P/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h5-11H,1-4H3,(H2,19,20,21)/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOGQTQEKVLZIJ-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028843 | |
| Record name | Fosbretabulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222030-63-9 | |
| Record name | Combretastatin A4 phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=222030-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fosbretabulin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222030639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosbretabulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12577 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fosbretabulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSBRETABULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5590ES2QZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Cellular Biology
Fosbretabulin functions as a prodrug, which upon administration, is dephosphorylated to its active metabolite, combretastatin (B1194345) A4 (CA4). nih.govnih.gov The primary mechanisms of action of this compound revolve around its ability to perturb microtubule dynamics and selectively disrupt the vasculature of tumors.
Microtubule Dynamics Perturbation
Tubulin Binding and Inhibition of Microtubule Polymerization
The active form of this compound, combretastatin A4, targets the protein tubulin, a fundamental component of microtubules. ontosight.ai Specifically, it binds to β-tubulin at or near the colchicine (B1669291) binding site, a key interaction that inhibits the polymerization of tubulin dimers into microtubules. targetmol.comresearchgate.netncats.io This disruption of microtubule assembly is a critical first step in its cytotoxic effects. targetmol.com Research has shown that this compound inhibits tubulin polymerization with a half-maximal inhibitory concentration (IC50) of 2.4 μM and binds to β-tubulin with a dissociation constant (Kd) of 0.4 μM in cell-free assays. targetmol.comselleckchem.comsabbiotech.com
Consequences for Cell Division: Mitotic Catastrophe and Arrest
Microtubules are essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. researchgate.net By preventing microtubule polymerization, this compound effectively halts the cell cycle in the M-phase, leading to mitotic arrest. cancer.govresearchgate.net This prolonged arrest can trigger a form of cell death known as mitotic catastrophe, which occurs when cells attempt to divide with a defective mitotic spindle. csic.esoncotarget.com This process is a key contributor to the death of rapidly dividing cells, such as those found in tumors. ontosight.airesearchgate.net
Induction of Apoptosis in Endothelial Cells
A crucial aspect of this compound's activity is its ability to induce apoptosis, or programmed cell death, specifically in endothelial cells. cancer.govnih.gov Following the disruption of the microtubule network, endothelial cells undergo morphological changes and initiate the apoptotic cascade. selleckchem.comcancer.gov This leads to the detachment of these cells from their substratum, a critical event in the subsequent collapse of tumor blood vessels. nih.govnih.govcancer.gov
Targeted Disruption of Tumor Vasculature
This compound exhibits a remarkable selectivity in its vascular-disrupting effects, primarily targeting the blood vessels within tumors.
Selective Sensitivity of Immature Tumor Endothelial Cells
The endothelial cells lining the blood vessels of tumors are structurally and functionally different from those in healthy tissues. csic.esresearchgate.net These tumor-associated endothelial cells are often immature, rapidly proliferating, and lack the robust support of pericytes, making them particularly vulnerable to agents that disrupt the cytoskeleton. csic.esresearchgate.netnih.gov this compound's cytotoxic effects are potent and selective towards these proliferating endothelial cells, while quiescent endothelial cells are less affected. selleckchem.comselleckchem.com This selective action is a cornerstone of its tumor-specific vascular-disrupting properties. nih.gov
Disruption of Endothelial Cell-Cell Adhesion Mediated by VE-Cadherin
In addition to its effects on microtubules, this compound disrupts the integrity of the tumor vasculature by interfering with cell-cell adhesion. amegroups.org It specifically targets the vascular endothelial-cadherin (VE-cadherin) complex, a key molecule responsible for maintaining the junctions between endothelial cells. selleckchem.commedkoo.com By disrupting the engagement of VE-cadherin, this compound compromises the stability of the endothelial barrier. selleckchem.comresearchgate.net This disruption of VE-cadherin signaling, likely involving the β-catenin/Akt pathway, leads to increased vascular permeability and inhibits endothelial cell migration and the formation of new capillaries. cancer.govselleckchem.commedkoo.com The breakdown of these cell-cell junctions contributes significantly to the collapse of the tumor vasculature, leading to reduced blood flow and subsequent tumor necrosis. cancer.govcsic.es
Research Findings on this compound's Activity
| Parameter | Value | Assay/Condition | Source |
|---|---|---|---|
| Tubulin Polymerization IC50 | 2.4 μM | Cell-free assay | targetmol.comselleckchem.comsabbiotech.com |
| β-tubulin Binding Kd | 0.4 μM | Cell-free assay | targetmol.comselleckchem.comptgcn.com |
Targeted Disruption of Tumor Vasculature
Impact on VE-Cadherin/β-Catenin/Akt Signaling Pathway
This compound significantly impacts the integrity of endothelial cell junctions by disrupting the vascular endothelial-cadherin (VE-cadherin) signaling pathway. cancer.govmedkoo.com VE-cadherin is a crucial component of adherens junctions, which are essential for maintaining the barrier function of the endothelium. mdpi.com By interfering with VE-cadherin engagement, this compound inhibits the associated β-catenin and Akt signaling. cancer.govselleckchem.commedkoo.com This disruption is a key element in the drug's mechanism, leading to increased permeability of the endothelial monolayer and inhibiting endothelial cell migration and the formation of capillary tubes. cancer.govselleckchem.commedkoo.com The inhibition of the VE-cadherin/β-catenin/Akt signaling pathway is a predominant factor that contributes to rapid vascular collapse and subsequent tumor necrosis. selleckchem.com
Morphological Changes in Endothelial Cells and Vascular Occlusion
The disruption of the microtubule cytoskeleton by this compound induces profound morphological changes in endothelial cells. selleckchem.com These changes are characterized by the collapse of the endothelial cells and the formation of membrane blebs. selleckchem.com This alteration in cell shape compromises the integrity of the tumor blood vessels, leading to their occlusion. nih.govnih.gov The process begins with the destabilization of microtubules, which in turn affects cell-cell adhesion mediated by VE-cadherin. nih.gov This leads to a breakdown of the endothelial barrier, increased vascular permeability, and ultimately, the physical blockage of the vessels supplying the tumor. researchgate.net
Physiological Effects on Tumor Blood Flow and Microenvironment
The cellular-level changes induced by this compound translate into significant physiological effects on the tumor as a whole, primarily by cutting off its blood supply.
Acute Reduction of Tumor Blood Flow
A hallmark of this compound's activity is the acute and significant reduction in tumor blood flow. nih.govtandfonline.comtandfonline.com Preclinical studies have demonstrated a dramatic decrease in blood flow within hours of administration. nih.gov For instance, in xenograft models, this compound treatment resulted in a 50-60% reduction in tumor blood flow and a 90% loss of functional vascular volume within six hours. nih.gov In some experimental models, the reduction in tumor blood flow was as high as 93% within six hours, a nearly 100-fold decrease compared to the effect in the spleen. selleckchem.com This rapid shutdown of blood flow is a direct consequence of the vascular occlusion caused by endothelial cell shape changes and junctional disruption.
Development of Tumor Central Necrosis and Ischemic Conditions
The drastic reduction in blood perfusion leads to severe ischemic conditions within the tumor. cancer.govmedkoo.comnih.gov This lack of oxygen and nutrients results in widespread cell death, particularly in the central core of the tumor, a phenomenon known as central necrosis. nih.govnih.govresearchgate.nettandfonline.comtandfonline.com The development of this necrotic core is a direct and intended therapeutic outcome of this compound's vascular-disrupting activity. nih.govresearchgate.net The resulting ischemia and necrosis effectively starve the tumor, inhibiting its growth. researchgate.net
Exploration of Additional Molecular Targets and Signaling Pathways
While the impact on the microtubule and VE-cadherin systems is well-established, research has also explored this compound's influence on other cellular components.
Influence on Actin Cytoskeleton
In addition to its effects on microtubules, this compound also influences the actin cytoskeleton. selleckchem.com Treatment with the active metabolite of this compound, combretastatin A4, stimulates the formation of actin stress fibers. selleckchem.com The actin cytoskeleton plays a crucial role in maintaining cell shape, motility, and the structural integrity of cells. mdpi.com The rearrangement of the actin cytoskeleton contributes to the morphological changes observed in endothelial cells following exposure to this compound, further impacting vascular integrity. selleckchem.com
Compound Names
| Compound Name |
| Akt |
| β-Catenin |
| Combretastatin A4 |
| This compound |
| VE-Cadherin |
Research Findings on this compound's Effects
| Finding | Effect | Supporting Evidence |
|---|---|---|
| Impact on VE-Cadherin/β-Catenin/Akt Signaling | Disrupts pathway, leading to increased permeability and inhibition of cell migration. | Key to vascular collapse and tumor necrosis. cancer.govselleckchem.commedkoo.com |
| Endothelial Cell Morphology | Induces cell collapse and membrane blebbing. | Directly causes vascular occlusion. nih.govselleckchem.comnih.gov |
| Tumor Blood Flow | Causes acute and significant reduction. | Up to 93% reduction in vascular volume within 6 hours in some models. nih.govselleckchem.com |
| Tumor Microenvironment | Induces central necrosis and ischemic conditions. | A direct therapeutic outcome of reduced blood supply. nih.govnih.govresearchgate.nettandfonline.comtandfonline.com |
| Actin Cytoskeleton | Stimulates the formation of actin stress fibers. | Contributes to morphological changes in endothelial cells. selleckchem.com |
Modulation of Rho, Rho Kinase, and p38 MAP Kinase
This compound's active metabolite, CA4, elicits profound changes in the cytoskeleton of endothelial cells, a process significantly mediated by the Rho signaling pathway. Within minutes of exposure, CA4 induces the phosphorylation of myosin light chain (MLC), which triggers actinomyosin contractility. ashpublications.orgashpublications.org This leads to the formation of actin stress fibers and focal adhesions, events that are dependent on the activation of Rho and its downstream effector, Rho-kinase. ashpublications.org The inhibition of either Rho or Rho-kinase has been shown to abolish these CA4-induced cytoskeletal alterations. ashpublications.org
This Rho-dependent contractility contributes to an increase in the permeability of the endothelial monolayer, a key aspect of this compound's vascular-disrupting effect. ashpublications.org The activation of Rho is also linked to the formation of membrane blebs on the endothelial cell surface. ashpublications.org
Furthermore, research has demonstrated that CA4 stimulates the p38 mitogen-activated protein kinase (p38 MAPK) pathway in cancer cells. nih.gov This activation is a direct consequence of the microtubule disassembly caused by CA4. nih.gov Interestingly, the p38 MAPK pathway appears to play a role in the subsequent reassembly of these microtubules. nih.gov Inhibition of p38 MAPK has been found to synergistically enhance the cytotoxic effects of CA4, suggesting that the activation of this pathway may be a protective response by the cell. nih.gov The inhibition of Rho/Rho-kinase can also block the CA4-mediated activation of p38, indicating a connection between these signaling events in the cellular response to the drug. ashpublications.org
Investigation of PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell survival, proliferation, and angiogenesis. nih.govfrontiersin.org Studies have shown that this compound's active form, CA4, can modulate this pathway. In some cancer cell lines, CA4 has been observed to inhibit the PI3K/Akt/mTOR signaling pathway. oup.comresearchgate.net This inhibition is significant as the PI3K/Akt/mTOR pathway is frequently hyperactivated in various cancers, contributing to tumor growth and resistance to therapy. nih.govnih.gov
For instance, in hepatocellular carcinoma cells, the combination of CA4P (this compound) with another agent was found to down-regulate the protein expression of hypoxia-inducible factor-1α (HIF-1α) by inhibiting the PI3K/AKT/mTOR signaling pathway, leading to synergistic anti-tumor effects. oup.comresearchgate.net Similarly, a novel analogue of CA4 was shown to attenuate the expression of key proteins in the PI3K/Akt pathway in human breast cancer cells. researchgate.net The downregulation of Akt by CA4 has been linked to a reduction in the metastatic potential of gastric cancer cells by affecting cell attachment and migration. nih.gov
The PI3K/Akt/mTOR pathway is also crucial for the function of endothelial cells. nih.govfrontiersin.org While direct, extensive studies on this compound's effect on this pathway in endothelial cells are part of ongoing research, the known role of this pathway in angiogenesis suggests that its modulation by this compound could contribute to the drug's vascular-disrupting effects.
Differentiation Between VDA Activity and Direct Cytotoxic Effects on Tumor Cells
The primary anticancer mechanism of this compound is its potent vascular-disrupting activity (VDA), which leads to the collapse of tumor vasculature and subsequent ischemic necrosis of the tumor tissue. nih.govresearchgate.net This effect is particularly pronounced against the immature and poorly supported blood vessels commonly found in tumors, conferring a degree of selectivity. nih.gov In preclinical models, this compound has been shown to cause a rapid and significant reduction in tumor blood flow and functional vascular volume within hours of administration. nih.gov
While the VDA effect is predominant, this compound also exerts direct cytotoxic effects on various tumor cell lines in vitro. nih.govmdpi.com This direct cytotoxicity is primarily due to the same mechanism that affects endothelial cells: the binding of its active metabolite, CA4, to tubulin, which inhibits microtubule polymerization. mdpi.com This leads to cell cycle arrest in the G2/M phase and the induction of apoptosis. nih.gov
However, the concentrations of this compound required to achieve direct cytotoxicity in tumor cells are often higher than those needed to induce vascular disruption. researchgate.net In vivo, the antitumor activity observed in tumor models that are susceptible to VDAs is mainly attributed to the vascular-disrupting effects rather than direct tumor cell killing. mdpi.com In tumor models that are resistant to the VDA effects of this compound, the direct cytotoxic activity may play a more significant role, although the in vivo efficacy in such cases can be limited. mdpi.com Therefore, while this compound possesses dual actions, its clinical efficacy is largely hypothesized to stem from its powerful and rapid impact on the tumor's blood supply. nih.govresearchgate.net
Preclinical Research and Experimental Models
In Vitro Studies and Cell Line Characterization
In vitro studies, which are conducted using cells in a controlled laboratory environment, have been fundamental in characterizing the cytotoxic and microtubule-disrupting properties of fosbretabulin.
This compound has demonstrated significant cytotoxic effects against a variety of human tumor cell lines in laboratory studies. nih.govresearchgate.net For instance, research has shown its effectiveness against anaplastic thyroid carcinoma (ATC) cell lines, where it displayed cytotoxicity comparable to the established chemotherapy drug paclitaxel (B517696). researchgate.net
One study compared the growth inhibitory effects of this compound and paclitaxel on eight different ATC cell lines. The results, summarized in the table below, indicate that this compound's potency is comparable to that of paclitaxel in these cell lines.
Further studies have reported potent antiproliferative activity of combretastatin (B1194345) A-4 (the active metabolite of this compound) against various cancer cell lines with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) ranging from 0.36 to 7.08 µM. nih.gov In contrast, the cytotoxicity in normal, non-dividing human peripheral blood mononuclear cells was observed at much higher concentrations, suggesting a selective effect on rapidly dividing cancer cells. nih.gov
This compound functions as a microtubule-targeting agent. selleckchem.com It binds to β-tubulin and inhibits tubulin polymerization, which is the process of forming microtubules. selleckchem.comselleckchem.com This disruption of the microtubule cytoskeleton is a key mechanism of its anticancer activity.
Assays to measure microtubule destabilization have confirmed the action of this compound. For example, in a cell-free assay, this compound disodium (B8443419) was found to inhibit the polymerization of tubulin with an IC50 of 2.4 μM. selleckchem.com In cellular assays, treatment with this compound leads to a rapid disruption of the endothelial microtubule cytoskeleton, causing changes in endothelial cell morphology, including the formation of actin stress fibers and membrane blebbing. selleckchem.comselleckchem.com These effects contribute to increased vascular permeability and the collapse of tumor vasculature. selleckchem.comtaylorandfrancis.com
A quantitative cell-based assay has been developed to assess the ability of compounds to destabilize microtubules. nih.gov This assay measures the drug-induced depolymerization of the microtubule network. frontiersin.org Such assays provide a more direct measure of the specific cellular effect of drugs like this compound compared to general cytotoxicity assays. nih.gov
In Vivo Efficacy in Tumor Xenograft Models
In vivo studies, which are conducted in living organisms, are crucial for evaluating the antitumor efficacy of a drug in a more complex biological system. youtube.com Tumor xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used for this purpose. reactionbiology.compharmacologydiscoveryservices.com
This compound has demonstrated significant antitumor activity in both orthotopic and subcutaneous xenograft models across various cancer types. nih.govnih.gov Orthotopic models, where tumor cells are implanted into the organ of origin, are considered more clinically relevant than subcutaneous models, where tumor cells are injected under the skin. nih.govcreative-animodel.com
In a study using an anaplastic thyroid carcinoma xenograft model, mice treated with this compound showed significantly lower tumor weights and a reduced rate of tumor growth compared to control animals. researchgate.net Another study in a diffuse large cell lymphoma xenograft model also reported significant antitumor activity. nih.gov
The table below summarizes the antitumor efficacy of this compound in a WSU-DLCL2 lymphoma xenograft model.
A primary mechanism of action for this compound is its ability to disrupt existing tumor vasculature. nih.gov This vascular-disrupting effect has been extensively studied using various imaging techniques. nih.gov
Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) is a non-invasive imaging method that has been used to visualize and quantify the effects of this compound on tumor blood flow and vascular permeability. nih.govmri-q.com Studies using DCE-MRI have shown that this compound causes a rapid and significant reduction in blood flow within tumors. researchgate.net
Other imaging modalities, such as perfusion CT and positron emission tomography (PET) scans, have also been employed to assess the vascular-disrupting effects of this compound. researchgate.net For example, dynamic contrast-enhanced fluorescent imaging has been used to demonstrate vascular impairment in MCF7 human breast tumors in nude mice following treatment with this compound. nih.gov
Preclinical studies have consistently demonstrated that this compound leads to a rapid and substantial reduction in tumor blood flow and a loss of functional vascular volume. nih.govelsevierpure.com In xenograft models, tumor blood flow has been observed to decrease by 50-60% within hours of treatment. nih.gov This is accompanied by a significant loss of functional vascular volume, with some studies reporting up to a 90% reduction within 6 hours. nih.gov
Intravital microscopy studies have provided direct visualization of the vascular shutdown caused by this compound. ox.ac.uk These studies have shown a rapid decrease in red blood cell velocity within tumor vessels following drug administration. ox.ac.uk Immunohistochemical analysis of tumors treated with this compound has also confirmed a significant decrease in the number of blood vessels. nih.gov
The profound and rapid disruption of tumor vasculature is considered the predominant mechanism for the in vivo antitumor activity of this compound. nih.gov
Evaluation of Tumor Growth Inhibition and Necrosis
This compound, a vascular-disrupting agent (VDA), demonstrates significant antitumor activity in preclinical models by targeting existing tumor neovasculature. nih.gov Its mechanism of action involves inducing an acute reduction in tumor blood flow, leading to extensive central necrosis within tumors. nih.gov
In various xenograft models, treatment with this compound has been shown to cause a substantial decrease in tumor blood flow, with reductions of 50–60% observed. This is accompanied by a significant loss of functional vascular volume, reaching up to 90% within six hours of administration. nih.gov The active molecule, combretastatin A4 (CA4), achieves this by destabilizing microtubules and disrupting cell-cell adhesion mediated by vascular endothelial (VE)-cadherin. This leads to the collapse of endothelial cells and subsequent occlusion of tumor vessels. nih.gov
The sensitivity of endothelial cells in abnormal tumor vessels, which often lack complete smooth muscle or pericyte support, is a key factor in the vascular specificity of this compound. While the primary antitumor activity is attributed to its VDA effects, this compound has also demonstrated direct cytotoxic effects against several tumor cell lines in in vitro studies. nih.gov The reduction in blood flow is particularly pronounced in highly vascular tumors. nih.gov This targeted disruption of the tumor vasculature ultimately results in the inhibition of tumor growth and the induction of significant tumor necrosis. nih.govresearchgate.netcornell.edu
Preclinical Rationale for Combination Strategies
Evidence of Synergistic Effects with Chemotherapy and Radiotherapy
Preclinical studies have provided a strong rationale for combining this compound with conventional cytotoxic therapies like chemotherapy and radiotherapy. The VDA-induced shutdown of the central tumor vasculature can create a hypoxic environment, which can make the remaining tumor cells more resistant to subsequent treatments. However, the surviving peripheral tumor cells are often well-oxygenated and actively proliferating, making them potentially more susceptible to cycle-specific chemotherapeutic agents and radiation.
In a C3H mouse mammary carcinoma model, the combination of this compound with radiation therapy was evaluated. nih.gov The study determined the radiation dose required to achieve local tumor control in 50% of the animals (TCD₅₀). The results showed a dose-dependent decrease in the TCD₅₀ when this compound was administered 30 minutes after radiation, indicating a synergistic effect. nih.gov
| This compound Dose (mg/kg) | TCD₅₀ (Gy) | Statistical Significance (vs. Radiation Alone) |
| 0 (Radiation Alone) | N/A | N/A |
| 10 | Decreased | Not Significant |
| 25 | Significantly Decreased | Significant |
| 50 | Slightly Increased | Not Significant |
| 100 | Slightly Increased | Not Significant |
| 250 | Significantly Decreased | Significant |
| This table summarizes the dose-dependent effect of this compound on the efficacy of radiation therapy in a preclinical mouse model. A lower TCD₅₀ value indicates a greater enhancement of the radiation response. nih.gov |
The synergistic anti-tumor effect of combining vascular-disrupting agents with radiotherapy has been demonstrated in various preclinical models, suggesting that this approach can lead to improved local tumor control. researchgate.netnih.gov
Complementary Actions with Anti-Angiogenic Agents
The combination of this compound with anti-angiogenic agents represents a complementary therapeutic strategy. While this compound targets and destroys the established, albeit abnormal, tumor vasculature from the inside out, anti-angiogenic agents work to prevent the formation of new blood vessels. nih.gov This dual approach aims to both eliminate existing tumor vessels and inhibit the growth of new ones that could support tumor regrowth.
Preclinical studies have shown that combining a VDA like this compound with an anti-angiogenic agent can lead to a more comprehensive and sustained anti-vascular and anti-tumor effect than either agent alone. mdpi.com this compound induces rapid vascular collapse and tumor necrosis, while the anti-angiogenic agent helps to suppress the subsequent revascularization and regrowth of the tumor from the surviving peripheral rim of cells. researchgate.netcornell.edu
Specifically, this compound has been shown to synergize with neutralizing monoclonal antibodies against VE-cadherin. This combination blocks the assembly of new blood vessels, thereby inhibiting tumor growth with minimal toxicity and without affecting normal, stabilized vasculature. researchgate.netcornell.edu This suggests that the microtubule-targeting action of this compound, which disrupts VE-cadherin signaling, is complemented by agents that directly inhibit the formation of new vessels. researchgate.netcornell.edu
Observations on Tumor Re-growth Dynamics and Strategies for Prevention
A consistent observation in preclinical models following treatment with this compound as a single agent is the pattern of tumor regrowth. While the central core of the tumor undergoes extensive necrosis due to vascular shutdown, a peripheral rim of viable tumor cells often remains. These surviving cells are typically located in closer proximity to the normal host vasculature and are therefore less affected by the VDA's action. This surviving population is responsible for subsequent tumor regrowth.
Mathematical models have been developed to describe tumor dynamics, accounting for both tumor regression and regrowth. nih.gov These models can incorporate factors such as the development of resistance over time, which is observed when tumor regrowth occurs during treatment. nih.gov
Strategies to prevent or delay this regrowth are a central focus of combination therapy research. The rationale is to target the surviving, often well-oxygenated and proliferating, peripheral tumor cells with a secondary agent. This has led to investigations combining this compound with:
Chemotherapy: To target the actively dividing cells in the tumor periphery.
Radiotherapy: To eradicate the remaining viable tumor cells. nih.gov
Anti-angiogenic agents: To inhibit the formation of new blood vessels that would be necessary to support the regrowth of the tumor mass.
By addressing the issue of the surviving peripheral tumor cells, combination strategies aim to achieve a more durable and complete tumor response than can be achieved with this compound alone.
Correlation between Tumor Size and Enhanced VDA Activity in Models
Preclinical studies have suggested a correlation between tumor size and the effectiveness of vascular-disrupting agents like this compound. Larger, more established tumors tend to have a more chaotic and poorly organized vasculature, which is characterized by immature and unstable blood vessels. nih.gov These vessels are often more dependent on the dynamic instability of the endothelial cell cytoskeleton and are less well-supported by pericytes and smooth muscle cells.
This inherent instability of the vasculature in larger tumors makes them particularly susceptible to the effects of this compound. The compound's ability to disrupt endothelial cell shape and function leads to a more profound and widespread vascular collapse in these larger, more disorganized tumor vascular networks. nih.gov In contrast, the vasculature of smaller tumors, or the vasculature at the periphery of larger tumors where it interfaces with normal tissue, may be more stable and less sensitive to VDA treatment. This differential effect contributes to the characteristic pattern of central necrosis and peripheral survival observed after this compound administration. nih.gov
Clinical Development and Efficacy Studies
Phase I and I/II Clinical Trials
Initial clinical investigations of fosbretabulin centered on establishing its safety profile, determining appropriate dosages, and observing early signs of its effectiveness against tumors.
Early-phase trials of this compound, both as a single agent and in combination with other therapies, have established a manageable safety profile. In a Phase I study involving patients with advanced solid tumors, this compound was generally well-tolerated. nih.gov The most frequently reported adverse events were mild to moderate and included transient symptoms like headaches, dizziness, and tumor-related pain. nih.gov A maximum tolerated dose was established at 65 mg/m². nih.gov
In a Phase I trial where this compound was combined with everolimus (B549166) for neuroendocrine tumors, no dose-limiting toxicities were observed at day 21. ascopubs.org Grade 3 toxicities noted in this study included fatigue, decreased lymphocyte count, and anemia, which were considered possibly or likely related to the treatment. ascopubs.org Similarly, a Phase Ib study combining this compound with pazopanib (B1684535) in patients with recurrent ovarian cancer identified hypertension, neutropenia, fatigue, and vomiting as the most common adverse events of grade 2 or higher. nih.gov These preliminary assessments concluded that this compound has an acceptable safety profile, allowing for its further investigation in later-phase trials. nih.govcancer.gov
Early clinical studies provided the first indications of this compound's potential as an anti-cancer agent. Phase I/II trials that included patients with various refractory solid tumors showed demonstrable anti-tumor activity. nih.gov Notably, among seven patients with anaplastic thyroid carcinoma (ATC) included in these early trials, one individual achieved a durable complete response with this compound monotherapy. nih.gov
Phase II and III Clinical Trials in Specific Malignancies
Following promising results from initial trials, this compound was advanced to more rigorous Phase II and III studies to evaluate its efficacy in specific types of cancer, most notably anaplastic thyroid carcinoma.
Anaplastic thyroid carcinoma is a rare and highly aggressive form of thyroid cancer, and this compound has been extensively studied in this patient population both as a single agent and as part of combination therapy regimens. tandfonline.com
A significant Phase II clinical trial was conducted to determine the efficacy of this compound monotherapy in 26 patients with advanced ATC. nih.govcancer.gov While the study did not meet its primary endpoint of doubling median survival and no objective tumor responses according to RECIST criteria were observed, there were noteworthy findings. nih.govcancer.govresearchgate.net
Specifically, 27% of patients (seven individuals) achieved stable disease, which is a notable outcome in a cancer known for its rapid progression. researchgate.net The median survival time for the entire group was 4.7 months, with a 6-month survival rate of 34% and a 12-month survival rate of 23%. nih.govcancer.govcabidigitallibrary.org For the patients who experienced stable disease, the median duration was a significant 12.3 months. nih.govcancer.gov These results suggested that while not curative as a monotherapy, this compound could have a disease-stabilizing effect in a subset of patients with advanced ATC. cancer.govresearchgate.net
| Parameter | Result |
|---|---|
| Number of Patients | 26 |
| Objective Response Rate | 0% |
| Stable Disease Rate | 27% |
| Median Survival Time | 4.7 months |
| 6-Month Overall Survival | 34% |
| 1-Year Overall Survival | 23% |
The potential of this compound was further explored in combination with standard chemotherapy for ATC. The FACT (this compound in Anaplastic Cancer of the Thyroid) trial, a randomized Phase II/III study, evaluated the addition of this compound to a regimen of carboplatin (B1684641) and paclitaxel (B517696). nih.govcancerconnect.comcancernetwork.com The study enrolled 80 patients with ATC. nih.govcancerconnect.com
| Parameter | This compound + Chemo | Chemotherapy Alone |
|---|---|---|
| Number of Patients | ~40 | ~40 |
| Response Rate | 20% | N/A |
| Progression-Free Survival (PFS) | 3.2 months | N/A |
| 1-Year Overall Survival (All Patients) | 27% | 9% |
| Median Survival (Post-Thyroidectomy) | 8.2 months | 4.0 months |
| 1-Year Overall Survival (Post-Thyroidectomy) | 33.3% | 7.7% |
Recurrent Ovarian, Tubal, or Peritoneal Carcinoma
This compound has been investigated as a potential therapeutic agent for patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal carcinoma, which are often grouped in clinical studies due to their similar clinical behavior and treatment approaches. nih.govascopubs.org The primary focus of these investigations has been to evaluate the efficacy of this compound, a vascular disrupting agent (VDA), when added to standard anti-angiogenic therapy. clinicaltrials.gov
A key study in this area is the NRG Oncology/Gynecologic Oncology Group (GOG) study GOG-0186I, a randomized phase II trial. nih.govnih.gov This trial enrolled 107 patients with persistent or recurrent disease who had received one to three prior chemotherapy regimens. nih.gov Patients were randomized to receive either the anti-angiogenic agent bevacizumab alone or bevacizumab in combination with this compound. nih.govnih.gov The study was designed to determine if the addition of a VDA to an anti-angiogenesis agent could improve outcomes by targeting the tumor vasculature through two distinct mechanisms. ascopubs.org Bevacizumab works by inhibiting the formation of new blood vessels (angiogenesis), while this compound aims to destroy existing tumor blood vessels, leading to cell death and necrosis. ascopubs.orgascopubs.org
Impact on Progression-Free Survival (PFS)
The primary endpoint of the GOG-0186I study was progression-free survival (PFS). nih.govascopubs.org The addition of this compound to bevacizumab resulted in a statistically significant improvement in median PFS compared to bevacizumab monotherapy. capes.gov.brwikipedia.org
Initial results showed that the median PFS for the combination arm was 7.3 months, compared to 4.8 months for the bevacizumab-alone arm, representing a 2.5-month improvement. nih.govcapes.gov.brwikipedia.org This corresponded to a 31.5% reduction in the risk of disease progression or death for patients receiving the combination therapy. nih.govwikipedia.org
With extended follow-up, the median PFS for the bevacizumab plus this compound group was confirmed at 7.6 months versus 4.8 months for the bevacizumab group. elsevier.estandfonline.com In an analysis of 81 women with measurable disease, the addition of this compound reduced the hazard of progression by 40%, with a median PFS of 9.8 months compared to 6.1 months for bevacizumab alone. clinicaltrials.gov
Exploratory analyses suggested the benefit might be more pronounced in certain patient subgroups. In a post-hoc analysis of 27 patients with platinum-resistant disease, the median PFS was 6.7 months for the combination arm versus 3.4 months for the bevacizumab arm. capes.gov.brwikipedia.org Among the 26 women with platinum-resistant relapse in a later analysis, a 3.2-month improvement in median PFS was noted with the combination therapy. elsevier.es Furthermore, an interesting trend emerged based on tumor size. Patients with tumors larger than the median of 5.7 cm (n=40) who received the combination therapy experienced a six-month improvement in median PFS (10.5 months vs. 4.3 months) and had a reduced hazard for progression or death. clinicaltrials.govelsevier.es
| Patient Group | Bevacizumab + this compound (Median PFS) | Bevacizumab Alone (Median PFS) | Hazard Ratio (HR) |
|---|---|---|---|
| Overall Population (Intention-to-Treat) | 7.3 - 7.6 months | 4.8 months | 0.69 - 0.74 |
| Patients with Measurable Disease | 9.8 months | 6.1 months | 0.65 |
| Platinum-Resistant Subgroup | 6.7 months | 3.4 months | 0.57 |
| Tumors >5.7 cm | 10.5 months | 4.3 months | 0.55 |
Analysis of Objective Response Rates (ORR) and Disease Control
Secondary objectives of the GOG-0186I trial included comparing the objective response rates (ORR) between the two treatment arms. nih.gov Among patients with measurable disease, the combination of this compound and bevacizumab showed a higher, though not statistically significant, ORR. capes.gov.br
The ORR for the combination regimen was 35.7% in 42 patients, compared to 28.2% in 39 patients who received bevacizumab alone. nih.govascopubs.orgcapes.gov.br The relative probability of responding to the combination therapy versus the monotherapy was 1.27. ascopubs.org
The benefit of the combination was more apparent in the subgroup of patients with platinum-resistant disease. In this hard-to-treat population, the ORR was 40% for those receiving this compound plus bevacizumab, a notable increase from the 12.5% ORR observed in the bevacizumab-only group. capes.gov.br Additionally, for patients with larger tumors (>5.7 cm), the ORR was 35% for the combination treatment compared to just 15% for bevacizumab alone, which is consistent with the PFS findings in this subgroup. elsevier.es
| Patient Group (with measurable disease) | Bevacizumab + this compound (ORR) | Bevacizumab Alone (ORR) |
|---|---|---|
| Overall | 35.7% | 28.2% |
| Platinum-Resistant Subgroup | 40.0% | 12.5% |
| Tumors >5.7 cm | 35.0% | 15.0% |
Overall Survival (OS) Outcomes
After extended follow-up with 84 deaths recorded, the median OS was similar between the two arms: 25.2 months for the combination group and 24.4 months for the bevacizumab-alone group. clinicaltrials.govelsevier.es While treatment with the combination was associated with an approximately 6.6-month longer median survival in women with measurable disease, this difference was not statistically significant. clinicaltrials.gov The lack of a significant survival benefit, despite the improvement in PFS, suggests that further studies would be needed to establish a definitive role for this combination in extending the lives of patients with recurrent ovarian cancer. elsevier.es
Non-Small Cell Lung Cancer (NSCLC)
This compound has also been evaluated in patients with non-small cell lung cancer (NSCLC). wikipedia.orgguidetopharmacology.org The FALCON trial, a randomized, open-label phase II study, investigated the safety and efficacy of adding this compound to a standard first-line treatment regimen for advanced non-squamous NSCLC. clinicaltrials.govascopubs.orgdovepress.com
In this study, 63 chemotherapy-naïve patients with stage IIIB/IV non-squamous NSCLC were randomized to receive carboplatin, paclitaxel, and bevacizumab either with or without this compound. ascopubs.orgnih.gov The rationale was to combine the vascular-disrupting action of this compound with standard chemotherapy and the anti-angiogenic effects of bevacizumab. clinicaltrials.govnih.gov
Gastroenteropancreatic Neuroendocrine Tumors (GEPNETs)
The clinical development of this compound has included investigations into its use for gastroenteropancreatic neuroendocrine tumors (GEPNETs), a rare type of cancer with limited treatment options. nanets.netascopubs.org this compound has demonstrated single-agent activity in GEPNETs, leading to studies combining it with other targeted agents. nih.govascopubs.orgaacrjournals.org
A phase I/II study was conducted to evaluate this compound in combination with everolimus, an mTOR inhibitor approved for the management of well-differentiated NETs. ascopubs.orgresearchgate.netresearchgate.net The trial enrolled 17 patients with metastatic GEPNETs (Grades 1-3) that had progressed on at least one prior therapy. ascopubs.orgaacrjournals.org The primary goal of the phase I portion was to determine the maximum tolerated dose and safety of the combination. aacrjournals.orgresearchgate.net
Investigations in Other Solid Tumors
This compound has been investigated in a range of other solid tumors, with notable studies in anaplastic thyroid cancer (ATC). tandfonline.comwikipedia.org ATC is a very aggressive and rare form of thyroid cancer with a poor prognosis. wikipedia.orgtandfonline.com
A phase II study evaluated single-agent this compound in 26 patients with advanced ATC. nih.govcapes.gov.br While there were no objective responses observed in this trial, a third of the patients survived for more than six months, and the median survival was 4.7 months. nih.govcapes.gov.br Seven patients achieved stable disease with a median duration of 12.3 months. capes.gov.br Another phase II/III trial, the FACT trial, studied this compound in combination with the chemotherapy agents carboplatin and paclitaxel for ATC. researchgate.net
Beyond thyroid cancer, this compound has been part of clinical trials for other malignancies. OXiGENE, the developing company, announced plans for a phase 2/3 trial in glioblastoma multiforme (GBM), combining this compound with bevacizumab for patients who had failed first-line treatment. biospace.com There is also preclinical research into the use of this compound nanoparticles for hepatocellular carcinoma (HCC), the most common type of primary liver cancer. researchgate.net These investigations highlight the broad effort to understand the potential of this vascular-disrupting agent across various difficult-to-treat solid tumors. wikipedia.orgbiospace.com
Factors Influencing Clinical Response
This compound, a vascular-disrupting agent (VDA), functions by targeting the established blood vessels of a tumor. nih.gov Its active metabolite, combretastatin (B1194345) A4 (CA4), binds to tubulin and leads to the depolymerization of microtubules, which results in mitotic arrest and apoptosis in endothelial cells. cancer.gov This process disrupts the tumor's vascular network, causing a collapse of the vessels and a subsequent reduction in blood flow, which leads to ischemic necrosis of the tumor tissue. cancer.gov
The efficacy of this compound is closely linked to the vascular characteristics of the tumor. nih.gov Preclinical and clinical studies have demonstrated that the agent's primary mechanism of action is the acute reduction of tumor blood flow. nih.gov In xenograft models, treatment with this compound resulted in a 50-60% reduction in tumor blood flow and a 90% loss of functional vascular volume within six hours. nih.gov This effect is particularly pronounced in highly vascularized tumors. nih.gov For instance, studies have shown that the reduction in blood flow is greatest in tumors with high vascular density, such as thyroid cancer. nih.gov
The selective action of this compound on tumor vasculature is attributed to the unique characteristics of tumor blood vessels. acs.org Unlike normal, healthy vessels, tumor vessels are often chaotic, structurally unsound, and lack the proper support from pericytes and a stable basement membrane. acs.org This inherent instability makes them more susceptible to the disruptive effects of agents like this compound. nih.govacs.org Following administration, the agent causes a rapid increase in vascular permeability within the tumor, leading to vessel occlusion and a shutdown of blood supply to the tumor core. acs.orgfrontiersin.org However, a rim of viable tumor cells may survive at the periphery, sustained by nearby normal blood vessels that are less affected by the drug. acs.org
Emerging evidence from clinical studies suggests a noteworthy relationship between the size of the tumor burden and the efficacy of this compound, particularly when used in combination with other anti-cancer agents. An exploratory analysis of a phase II trial combining this compound with bevacizumab in patients with recurrent ovarian cancer revealed that individuals with larger tumors experienced a more significant benefit. nih.govescholarship.org
In this study, the median tumor size was 5.7 cm. nih.govescholarship.org For patients with tumors larger than this median, the addition of this compound to bevacizumab resulted in a six-month improvement in median progression-free survival (PFS) compared to bevacizumab alone (10.5 months vs. 4.3 months). nih.govescholarship.org In contrast, for those with smaller tumors (≤5.7 cm), the improvement in PFS was less pronounced. nih.govescholarship.org
A similar trend was observed in the objective response rate (ORR). For patients with tumors larger than 5.7 cm, the ORR was 35% in the combination arm compared to 15% in the bevacizumab monotherapy arm. nih.govescholarship.org For smaller tumors, the ORR was 43% regardless of the treatment group. nih.govescholarship.org This "inverse" volume-response relationship, where larger tumors show a better response, is considered a potential characteristic of VDAs. nih.gov The rationale is that as tumors grow larger, a greater proportion of the tumor mass becomes dependent on the unstable neovasculature that is the primary target of this compound, rather than the more stable, normal vessels at the tumor's edge. nih.gov
| Tumor Size | Treatment Arm | Median Progression-Free Survival (months) | Objective Response Rate (%) |
|---|---|---|---|
| >5.7 cm | This compound + Bevacizumab | 10.5 | 35 |
| Bevacizumab alone | 4.3 | 15 | |
| ≤5.7 cm | This compound + Bevacizumab | Not specified | 43 |
| Bevacizumab alone | Not specified | 43 |
Source: Adapted from Monk et al., 2020. nih.govescholarship.org
This compound has shown promising activity in specific patient subpopulations with high unmet medical needs, such as those with platinum-resistant ovarian cancer. firstwordpharma.combiospace.com In a phase II study, the combination of this compound with bevacizumab demonstrated a statistically significant improvement in progression-free survival (PFS) for patients with platinum-resistant disease. firstwordpharma.com The median PFS for this subgroup was 6.7 months in the combination arm, compared to 3.4 months for those receiving bevacizumab alone. firstwordpharma.combiospace.com
Furthermore, the objective response rate (ORR) in the platinum-resistant subgroup was notably higher with the addition of this compound. firstwordpharma.com The ORR for the combination of this compound and bevacizumab was 40% in these patients, a significant increase from the 12.5% ORR observed with bevacizumab monotherapy. firstwordpharma.com These findings suggest that the mechanism of action of this compound may be particularly effective in this difficult-to-treat patient population. firstwordpharma.combiospace.com
The FOCUS trial (NCT02641639), a phase 2/3 study, further investigated the role of this compound in platinum-resistant ovarian cancer. ovariancancernewstoday.com In this trial, this compound was added to the standard of care (bevacizumab plus physician's choice of chemotherapy). ovariancancernewstoday.com An interim analysis of the phase 2 portion, involving 40 patients, showed that the addition of this compound reduced the risk of disease progression or death by 32% compared to the placebo group. ovariancancernewstoday.com The median PFS was 6.64 months in the this compound arm versus 4.96 months in the placebo arm. ovariancancernewstoday.com
| Study | Treatment Arms | Median Progression-Free Survival (months) | Objective Response Rate (%) |
|---|---|---|---|
| Phase II (GOG-0186I Subgroup) | This compound + Bevacizumab | 6.7 | 40 |
| Bevacizumab alone | 3.4 | 12.5 | |
| FOCUS (Phase 2 Interim) | This compound + Standard of Care | 6.64 | 25 (Partial Response) |
| Placebo + Standard of Care | 4.96 | 31 (Partial Response) |
Source: Adapted from OXiGENE Inc., 2014 and Mateon Therapeutics, 2017. firstwordpharma.comovariancancernewstoday.com
Challenges Encountered in Clinical Development
These findings suggest that while this compound can effectively induce tumor necrosis and stabilize disease, it may not be sufficient on its own to cause significant tumor shrinkage that qualifies as an objective response by standard criteria. nih.govascopubs.org This has led to a greater focus on evaluating this compound in combination with other anticancer therapies, such as antiangiogenic agents and chemotherapy, to enhance its therapeutic effect. nih.gov
The design of clinical trials and the rate of patient accrual can have a substantial impact on the outcomes and interpretation of the efficacy of a new drug like this compound. efpia.euwcgclinical.com For instance, the GOG-0186I study, a randomized phase II trial of bevacizumab with or without this compound in recurrent ovarian cancer, was designed to detect a specific improvement in progression-free survival. nih.gov The trial enrolled 107 patients, and the initial analysis was triggered after 88 PFS events. nih.govnih.gov The results showed a trend towards improved PFS with the combination, which warranted further investigation. nih.gov
The design of clinical trials is evolving, with a move towards more adaptive and complex designs. efpia.euwcgclinical.com Adaptive designs allow for pre-planned modifications to a trial based on interim data analysis, which can make trials more efficient and flexible. efpia.eueupati.eu This can include stopping a trial early for futility or efficacy, which has ethical and practical advantages. eupati.eu However, these complex designs also present challenges, including the potential for operational bias and difficulties in interpreting the results. eupati.eu
Patient accrual is another critical factor. nih.gov Slower than expected accrual can delay trial completion and may affect the statistical power of the study. nih.gov The phase II trial of this compound in anaplastic thyroid carcinoma, for example, had a planned 2-year accrual period to enroll 24 patients to achieve 80% power to detect a specific improvement in median survival. nih.gov The increasing complexity of trials, with more arms and more specific eligibility criteria, can also make patient recruitment more challenging for research sites. wcgclinical.com
Biomarkers and Translational Research
Soluble Protein Biomarkers for Response and Prognosis
The investigation of soluble protein biomarkers has been a key area of research, aiming to find circulating molecules that can predict or reflect the efficacy of fosbretabulin. These biomarkers are typically associated with endothelial cell activation and damage, processes central to this compound's mechanism of action.
Soluble Intracellular Adhesion Molecule-1 (sICAM-1) is a circulating protein that can be indicative of endothelial activation and inflammation. ihs-headache.org In the context of this compound treatment, sICAM-1 has been investigated as a potential biomarker for both pharmacodynamic effect and prognosis.
In a phase I trial of this compound, serial measurements of sICAM-1 showed a significant increase after drug infusion at higher dose levels, suggesting a direct drug effect on the endothelium. nih.gov However, in a subsequent phase II study in patients with advanced anaplastic thyroid carcinoma (ATC), no significant change in sICAM-1 levels was observed from baseline to 1 and 24 hours post-infusion. nih.gov The reasons for this discrepancy are not entirely clear but could be related to the different doses used in the trials. nih.gov
Despite the lack of a consistent post-treatment change, the phase II study did reveal a significant correlation between baseline sICAM-1 levels and clinical outcomes. nih.govcapes.gov.brnih.gov Patients with lower baseline serum sICAM-1 levels demonstrated a significantly improved event-free survival. nih.govcapes.gov.brscispace.com This finding suggests that baseline sICAM-1 could serve as a prognostic biomarker, potentially identifying a patient population more likely to benefit from this compound treatment. nih.gov
Table 1: Baseline sICAM-1 Levels and Clinical Outcomes in Anaplastic Thyroid Carcinoma Patients Treated with this compound
| Finding | Details | Significance | Reference |
| Median Baseline sICAM-1 | 253.5 ng/mL in 24 patients. | Provides a reference value for this patient population. | nih.govcapes.gov.brnih.gov |
| Correlation with Survival | Significant difference in event-free survival among tertiles of baseline sICAM-1 levels (p < 0.009). | Lower baseline sICAM-1 levels are predictive of better event-free survival. | nih.govcapes.gov.brnih.gov |
| Post-treatment Changes | No significant change in sICAM levels from baseline to 1 and 24 hours post-infusion in the phase II study. | Contrasts with phase I findings, possibly due to dose differences. | nih.gov |
Alongside sICAM-1, other markers of endothelial activation, such as soluble Vascular Cell Adhesion Molecule-1 (sVCAM-1) and soluble E-selectin (sE-selectin), have been evaluated. nih.gov These molecules are involved in the adhesion and migration of leukocytes during inflammation and can be shed from the surface of activated endothelial cells. mdpi.com
In the phase II trial of this compound for anaplastic thyroid carcinoma, no significant changes were observed for either sVCAM-1 or sE-selectin following treatment. nih.gov This was consistent with the findings for sICAM-1 in the same study. However, other research has indicated that baseline levels of VCAM-1 and E-selectin may correlate with clinical response in other cancer types and treatment settings. aacrjournals.org While not directly linked to this compound efficacy in the reviewed studies, their role as markers of endothelial dysfunction warrants their inclusion in the broader discussion of vascular-targeting agents. ihs-headache.orgmdpi.com
Imaging Biomarkers for Monitoring Vascular Effects
Imaging techniques that can visualize and quantify changes in tumor blood flow and vascular permeability are essential tools for assessing the pharmacodynamic effects of vascular-disrupting agents like this compound.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive imaging technique that provides quantitative information about tissue perfusion and microvascular status. amegroups.org It has been widely used in clinical trials of this compound to demonstrate its vascular-disrupting effects. ncats.ioopenaccessjournals.com DCE-MRI involves the acquisition of a series of MR images before, during, and after the administration of a contrast agent. amegroups.org
Studies have consistently shown that this compound induces a rapid and significant reduction in tumor blood flow, which can be visualized and quantified using DCE-MRI. ncats.ioplos.org This technique can measure parameters such as the initial area under the contrast enhancement curve, which reflects tumor perfusion. aacrjournals.org A decrease in this parameter following this compound administration is indicative of a potent anti-vascular effect. aacrjournals.org The ability of DCE-MRI to non-invasively monitor these changes makes it a powerful tool for assessing treatment response early in the course of therapy. plos.orgsemanticscholar.org
Similar to DCE-MRI, perfusion Computed Tomography (CT) can be used to assess changes in tumor blood flow and vascularity. ncats.iouwo.ca By tracking the distribution of an iodinated contrast agent over time, perfusion CT can provide quantitative measurements of blood volume and flow within a tumor. uwo.ca
Positron Emission Tomography (PET) is another functional imaging modality that has been employed to evaluate the effects of this compound. ncats.io PET scans measure the metabolic activity of tissues, and when combined with CT (PET/CT), they can provide both anatomical and functional information. radiologyinfo.orghopkinsmedicine.org In the context of this compound, PET can be used to assess changes in tumor metabolism resulting from the disruption of blood supply. A reduction in metabolic activity within the tumor core is often observed following treatment, consistent with the induction of necrosis. ncats.io
Correlation of Endothelial Damage Markers with Clinical Outcomes
A central hypothesis in the development of vascular-disrupting agents is that drug-induced damage to the tumor endothelium should correlate with clinical benefit. nih.gov The release of endothelial cell-specific markers, such as sICAM-1, into the circulation is thought to reflect this damage. nih.gov
As previously mentioned, a phase II study of this compound in anaplastic thyroid carcinoma provided important insights into this correlation. nih.gov While acute, treatment-induced increases in markers of endothelial damage were not consistently observed in this study, the prognostic significance of baseline sICAM-1 levels was a key finding. nih.govcapes.gov.br The observation that patients with lower baseline sICAM-1 levels had better event-free survival suggests that the pre-existing state of the tumor microenvironment and its vasculature may be a critical determinant of response to this compound. nih.govnih.gov This highlights the potential of using such markers for patient selection to identify those most likely to derive benefit from this class of drugs. nih.gov Further prospective validation of sICAM-1 as a predictive biomarker for this compound therapy is warranted. nih.govcapes.gov.br
Molecular Signatures and Their Role in Patient Stratification
The identification of molecular signatures that predict response or resistance to this compound is crucial for effective patient stratification. Research has focused on identifying specific, measurable biomarkers that can guide therapeutic decisions.
A key molecular signature that has emerged from clinical investigation is the level of serum soluble intracellular adhesion molecule-1 (sICAM). nih.gov In a Phase II trial involving patients with advanced anaplastic thyroid carcinoma (ATC), baseline levels of sICAM were evaluated for their prognostic value. nih.govcapes.gov.br The study found a significant correlation between low baseline sICAM levels and improved event-free survival. nih.govnih.gov Patients were stratified into tertiles based on their baseline sICAM concentration, and those in the lowest tertile demonstrated a notably better prognosis, suggesting that sICAM could serve as a predictive biomarker for patient stratification in this cancer type. nih.gov
The study measured baseline serum sICAM levels in 24 patients, with a median concentration of 253.5 ng/mL. nih.govcapes.gov.br The significant difference in event-free survival among the different sICAM level groups underscores its potential for identifying patients most likely to benefit from this compound treatment. nih.gov
Table 1: Correlation of Baseline sICAM Levels with Event-Free Survival in Anaplastic Thyroid Carcinoma Patients Treated with this compound An interactive data table summarizing the findings from the Phase II trial.
| Biomarker | Patient Cohort | Finding | Significance (p-value) | Clinical Implication | Reference |
| Soluble Intracellular Adhesion Molecule-1 (sICAM) | Advanced Anaplastic Thyroid Carcinoma (n=24) | Low baseline serum levels were significantly associated with longer event-free survival. | < 0.009 | Potential predictive biomarker for patient stratification. | nih.gov |
In other areas, such as neuroendocrine tumors (NETs), the approach to biomarker-guided therapy has been different. Phase II trials were designed to enroll patients with well-differentiated, low-to-intermediate-grade NETs who already had elevated baseline biomarkers, including serotonin, 5-hydroxyindoleacetic acid (5-HIAA), chromogranin A (CgA), neurokinin A, and neuron-specific enolase (NSE). stanfordhealthcare.orgnanets.net The primary objective of these studies was to assess the biochemical response to this compound, defined by a reduction in these tumor markers. stanfordhealthcare.orgnanets.net
However, interim data from these trials suggested that while this compound monotherapy might improve these biomarker levels, the inherent variability of the biomarkers themselves might make them unsuitable as primary endpoints for determining clinical benefit in this patient population. clinicalleader.comlarvol.com This highlights the challenges in identifying and validating robust molecular signatures for patient stratification across different tumor types.
Translational Pathways from Preclinical to Clinical Biomarker Development
The journey of a biomarker from a laboratory observation to a clinical tool is a complex translational process. This pathway involves initial discovery in preclinical models and subsequent validation in human clinical trials. appliedclinicaltrialsonline.comnih.gov
The investigation of sICAM as a biomarker for this compound in anaplastic thyroid carcinoma provides a clear example of this translational pathway. The rationale for studying this compound in ATC was established in preclinical models, where the drug demonstrated significant antitumor activity in ATC cell lines and xenografts. nih.govcapes.gov.br These promising preclinical results, along with demonstrated efficacy in a Phase I trial, led to the initiation of a larger Phase II study. nih.gov While the primary goal of the Phase II trial was to determine efficacy, a secondary aim was specifically to evaluate the prognostic value of sICAM. nih.govnih.gov This represents a direct translation of the understanding of this compound's vascular-disrupting mechanism into a clinical investigation of a relevant endothelial-related biomarker. The recommendation from the study's authors for further prospective validation of sICAM highlights a critical step in the biomarker development pathway. nih.govcapes.gov.br
Similarly, the clinical development of this compound for neuroendocrine tumors was directly informed by preclinical findings. nanets.netclinicalleader.com Preclinical studies in NET models showed that treatment with this compound resulted in a statistically significant decrease in a relevant biomarker. clinicalleader.com This specific preclinical insight provided the foundation and rationale to design a Phase II clinical trial where the primary endpoint was the reduction of these biomarkers in patients. stanfordhealthcare.orgclinicalleader.com This demonstrates a "bench-to-bedside" approach, where a specific biological effect observed in the lab is translated into a primary objective in a clinical study. appliedclinicaltrialsonline.com
Combination Therapy Strategies
Fosbretabulin with Cytotoxic Chemotherapy Agents
The combination of this compound with traditional cytotoxic chemotherapy represents a logical approach to cancer treatment. This strategy aims to couple the rapid vascular shutdown induced by this compound with the direct cancer cell-killing effects of chemotherapy.
The rationale for combining this compound with agents like carboplatin (B1684641) and paclitaxel (B517696) is rooted in their complementary and potentially synergistic mechanisms of action. This compound, a vascular-disrupting agent (VDA), selectively targets and collapses the immature blood vessels common in tumors, leading to a rapid reduction in blood flow and subsequent necrosis of the tumor core. nih.govnih.gov This vascular shutdown is thought to enhance the efficacy of co-administered chemotherapy in several ways.
Preclinical evidence suggests that by disrupting tumor blood flow, this compound can trap chemotherapy drugs within the tumor, potentially increasing their local concentration and duration of action. Furthermore, while this compound-induced hypoxia can lead to a resistant rim of tumor cells, certain chemotherapeutic agents, such as carboplatin, are effective against hypoxic cells. Paclitaxel, a microtubule-stabilizing agent, complements this compound's microtubule-destabilizing action, creating a multi-faceted attack on both the tumor vasculature and the cancer cells themselves. tandfonline.com
Clinical trials have explored the combination of this compound with carboplatin and paclitaxel in various solid tumors, most notably in anaplastic thyroid cancer (ATC) and non-small cell lung cancer (NSCLC).
Clinical Trial Outcomes: this compound with Cytotoxic Chemotherapy
| Trial | Cancer Type | Combination Regimen | Key Outcomes |
|---|---|---|---|
| FACT | Anaplastic Thyroid Cancer | This compound + Carboplatin + Paclitaxel | Median OS: 5.2 months (vs. 4.0 months with chemo alone). 1-year survival: 26% (vs. 9% with chemo alone). frontiersin.org |
| FALCON | Non-Small Cell Lung Cancer | This compound + Carboplatin + Paclitaxel + Bevacizumab | Median PFS: 5.7 months (vs. 5.1 months with chemo + bevacizumab). Partial Response Rate: 48% (vs. 46%). hra.nhs.uk |
This compound in Conjunction with Anti-Angiogenic Agents
Combining this compound with anti-angiogenic agents presents a dual-pronged attack on the tumor's blood supply. While both drug classes target the vasculature, they do so through distinct mechanisms.
This compound is a vascular-disrupting agent that causes the rapid collapse of existing, immature tumor blood vessels. nih.govnih.gov In contrast, anti-angiogenic agents, such as bevacizumab and pazopanib (B1684535), work by inhibiting the process of angiogenesis—the formation of new blood vessels. nih.govtandfonline.comtandfonline.com
The combination of these two approaches is hypothesized to be synergistic. tandfonline.comtandfonline.com this compound delivers an acute blow to the established tumor vasculature, leading to central tumor necrosis. nih.govnih.gov However, a rim of viable tumor cells may remain at the periphery, which can be stimulated to regrow by hypoxia-induced factors like Vascular Endothelial Growth Factor (VEGF). nih.gov Anti-angiogenic agents can counteract this by inhibiting VEGF-driven neovascularization, thus preventing tumor regrowth and targeting the peripheral vasculature that may be less susceptible to this compound's effects. nih.govtandfonline.comtandfonline.com This combined vascular targeted therapy aims to achieve a more comprehensive and sustained disruption of the tumor's blood supply. tandfonline.comtandfonline.com
Bevacizumab is a monoclonal antibody that targets and inhibits VEGF. The combination of this compound and bevacizumab has been investigated, particularly in recurrent ovarian cancer.
The Gynecologic Oncology Group (GOG) 186I study, a randomized phase II trial, evaluated the efficacy of adding this compound to bevacizumab in patients with recurrent ovarian cancer. The study met its primary endpoint, demonstrating a statistically significant increase in progression-free survival (PFS) for the combination compared to bevacizumab alone (7.3 months vs. 4.8 months). isrctn.com The objective response rate was also higher in the combination arm (35.7% vs. 28.2%), although this difference was not statistically significant. isrctn.com A post-hoc analysis suggested a more pronounced benefit in patients with platinum-resistant disease. biospace.com The combination was found to be manageable, with an increased incidence of hypertension, a known side effect of both agents. isrctn.comsec.gov
Clinical Trial Outcomes: this compound with Bevacizumab
| Trial | Cancer Type | Combination Regimen | Key Outcomes |
|---|---|---|---|
| GOG 186I | Recurrent Ovarian Cancer | This compound + Bevacizumab | Median PFS: 7.3 months (vs. 4.8 months with bevacizumab alone). isrctn.com Objective Response Rate: 35.7% (vs. 28.2%). isrctn.com |
Pazopanib is an oral multi-targeted tyrosine kinase inhibitor that blocks angiogenesis by inhibiting VEGFR, among other targets. The combination of this compound with pazopanib has been explored in clinical trials for recurrent ovarian cancer.
The PAZOFOS trial, a phase 1b/2 study, was designed to evaluate this combination. hra.nhs.ukoncotelic.comcancerresearchuk.org The rationale was that the two agents might work well together, with pazopanib targeting the more established blood vessels on the tumor's exterior that this compound might not reach as effectively. cancerresearchuk.org The phase 1b portion of the study identified a recommended phase 2 dose. nih.gov In the randomized phase 2 part of the trial, preliminary results showed a trend towards improved median PFS in the combination arm (7.6 months) compared to the pazopanib-alone arm (3.7 months). frontiersin.orgfrontiersin.orgnih.gov However, the study was prematurely discontinued (B1498344) due to the occurrence of reversible, treatment-related cardiac adverse events in patients receiving the combination therapy, highlighting the need for effective cardiac risk mitigation in future trials of such combinations. nih.govnih.gov
Clinical Trial Outcomes: this compound with Pazopanib
| Trial | Cancer Type | Combination Regimen | Key Outcomes |
|---|---|---|---|
| PAZOFOS | Recurrent Ovarian Cancer | This compound + Pazopanib | Median PFS: 7.6 months (vs. 3.7 months with pazopanib alone). frontiersin.orgfrontiersin.orgnih.gov Trial prematurely discontinued due to cardiac adverse events. nih.govnih.gov |
Observed Efficacy and Considerations for Adverse Events
The combination of this compound with other therapeutic agents has been evaluated in clinical trials, demonstrating a range of efficacy and adverse event profiles depending on the cancer type and the specific agents used.
In a phase II study (GOG186i) involving patients with recurrent ovarian cancer, the addition of this compound to bevacizumab resulted in a notable improvement in progression-free survival (PFS). The combination therapy extended the median PFS to 7.3 months compared to 4.8 months for bevacizumab alone, reducing the risk of disease progression by 31.5%. clinicaltrials.gov With extended follow-up, the median PFS for the combination was 7.6 months versus 4.8 months for the control arm. nih.gov However, this increased efficacy was accompanied by a higher incidence of certain adverse events. The rate of grade 3 or higher hypertension was significantly increased in the combination arm (35%) compared to the single-agent bevacizumab arm (16%). clinicaltrials.gov Specifically, grade 3 hypertension was observed in 32.7% of patients receiving the combination, compared to 19.6% of those on bevacizumab alone. clinicaltrials.gov
| Feature | This compound + Bevacizumab | Bevacizumab Alone |
| Median Progression-Free Survival (PFS) | 7.3 - 7.6 months | 4.8 months |
| Hazard Ratio (HR) for Progression | 0.685 - 0.74 | - |
| Grade ≥3 Hypertension Rate | 32.7% - 35% | 16% - 19.6% |
| Grade 4 Adverse Events | 1 (Hypertension-related) | 1 (Metabolism/nutrition-related) |
| Bowel Perforations | 0 | 1 |
| Data from the GOG186i study in recurrent ovarian cancer. clinicaltrials.govnih.gov |
This compound with Other Targeted Therapies
This compound has been investigated in combination with mTOR (mechanistic target of rapamycin) inhibitors, such as everolimus (B549166), particularly in the treatment of neuroendocrine tumors (NETs). researchgate.netfda.govnanets.netnih.gov Everolimus is an established therapy for well-differentiated NETs. fda.govnanets.netnih.gov The combination aims to leverage the distinct mechanisms of action of a vascular disrupting agent (VDA) and an mTOR inhibitor to achieve better tumor control. nih.gov A phase I clinical trial was conducted to determine the safety, recommended Phase II dose (RP2D), and preliminary efficacy of combining this compound with everolimus in patients with metastatic gastroenteropancreatic neuroendocrine tumors (GEPNETs). researchgate.netfda.govnanets.net
The rationale for combining this compound with an mTOR inhibitor like everolimus stems from their complementary anti-cancer activities. nih.gov this compound induces a rapid and potent, though short-lived, shutdown of tumor vasculature, leading to central tumor necrosis. nih.govnih.gov Conversely, everolimus inhibits the mTOR pathway, which is crucial for cell proliferation and angiogenesis, and has a prolonged half-life. nih.gov It is hypothesized that this dual approach could improve tumor control, potentially reduce drug resistance, and be achieved without significant overlapping toxicities. nih.gov
Preliminary evidence from a Phase I study (NCT03014297) provided initial support for this combination. researchgate.netfda.govnanets.net In this trial, 17 patients with progressive, metastatic GEPNETs were enrolled. fda.govnanets.net The study established a recommended Phase II dose of 10 mg daily oral everolimus combined with 60 mg/m² intravenous this compound administered weekly. researchgate.netfda.govnanets.net
In terms of efficacy, the combination showed early signs of clinical activity. researchgate.netfda.gov At the 3-month evaluation point, all but one of the 16 evaluable patients demonstrated stable disease according to RECIST 1.1 criteria. researchgate.netfda.gov No grade 4 or 5 toxicities were reported. fda.govnanets.net Grade 3 toxicities were observed in five patients and included fatigue, decreased lymphocyte count, and anemia, which were considered possibly or related to the study drugs. fda.govnanets.net
| Toxicity Type | Grade | Relationship to Study Drug | Number of Patients Affected |
| Fatigue | 3 | Possibly Related | 1 (Implied) |
| Decreased Lymphocyte Count | 3 | Related | 1 (Implied) |
| Anemia | 3 | Related | 1 (Implied) |
| Abdominal Pain | 3 | Not Related | 1 (Implied) |
| Hyperglycemia | 3 | Not Related | 1 (Implied) |
| Grade 3 toxicities observed in a Phase I study of this compound and Everolimus (N=17). fda.govnanets.net |
Integration with Radiotherapy Modalities
The integration of this compound with radiotherapy has been explored as a strategy to enhance treatment efficacy. In preclinical studies, the combination of this compound disodium (B8443419) with radiofrequency ablation (RFA) was investigated in a lung cancer mouse model. The study found that this compound significantly enhanced the RFA-induced immune response by increasing the presence of CD8+ killer T cells. Specifically, the combination therapy upregulated the percentage of IFNγ+ and TNFα+ CD8+ tumor-infiltrating lymphocytes compared to either RFA or this compound alone. Mechanistically, it was suggested that this compound inhibited the RFA-induced upregulation of PD-1 and PD-L1, thereby promoting the anti-tumor effects of RFA.
In the clinical setting, radiotherapy is a common component of treatment for anaplastic thyroid carcinoma (ATC). A case report detailed the treatment of a patient with unresectable ATC who received this compound in combination with paclitaxel and carboplatin, followed by palliative radiation, contributing to a long-term survival of 8 years. certara.com These findings suggest a potential synergistic role for this compound when integrated with radiotherapy modalities, warranting further investigation.
Optimization of Combination Strategies and Dosing Schedules
Optimizing the dosing and scheduling of this compound in combination regimens is critical to maximizing efficacy while managing toxicity. Clinical trials have employed various designs and schedules to determine the most effective approach.
A Phase I study combining this compound and everolimus in neuroendocrine tumors utilized a partial order continual reassessment method (PO-CRM) to manage dose escalation and determine the maximum tolerated dose (MTD). researchgate.net This adaptive design allowed for the evaluation of different dosing cohorts, ultimately identifying the recommended Phase II dose as 10 mg daily everolimus with weekly 60 mg/m² this compound, having tested both weekly and every-three-week schedules for this compound. researchgate.netnanets.net
Scheduling has also been a key variable in other trials. In a study for non-small cell lung cancer, this compound was administered on days 7, 14, and 21 of a 21-day cycle, following the administration of carboplatin, paclitaxel, and bevacizumab on day 1. clinicaltrials.gov For patients continuing on maintenance therapy, the schedule was adjusted to this compound on days 1, 7, and 14 every 3 weeks. clinicaltrials.gov Another approach was seen in a rollover study for patients with neuroendocrine tumors who had responded to initial treatment. fda.gov In this follow-up study, the dosing schedule of this compound was changed from weekly infusions to once every three weeks for up to a year, aiming to maintain efficacy with a less frequent dosing regimen. fda.gov
These examples highlight the use of adaptive trial designs and varied scheduling to refine combination strategies, balancing the potent but short-acting vascular-disrupting effects of this compound with the differing pharmacokinetics and toxicity profiles of its partner drugs. certara.comnih.gov
Challenges and Future Directions in Fosbretabulin Research
Overcoming Limitations of Single-Agent Efficacy
While potent in its immediate effect, the efficacy of fosbretabulin as a single agent is often transient. This limitation has spurred investigations into the underlying mechanisms of treatment failure and the development of strategies to prolong its antivascular effects.
Mechanisms Underlying Rapid Tumor Regrowth and Resistance
A primary challenge with this compound monotherapy is the phenomenon of rapid tumor regrowth following initial treatment. The core mechanism behind this is the survival of a peripheral rim of tumor cells that are not destroyed by the central ischemic necrosis induced by the drug. nih.gov This viable tumor rim is supplied by vasculature from surrounding normal tissue, which is less sensitive to the effects of this compound. nih.gov
Several factors contribute to this resistance and subsequent regrowth:
Dormant Cancer Stem Cells: Research suggests that a small population of dormant, stem-like cancer cells can evade therapies that target actively dividing cells. mskcc.org These quiescent cells can later reactivate, leading to tumor reinitiation. mskcc.org
Enhanced Angiogenesis: The hypoxic environment created by the vascular shutdown can paradoxically trigger a pro-angiogenic response, further stimulating the growth of new blood vessels at the tumor periphery. acs.org
Intrinsic Resistance Mechanisms: Like many cancer therapies, intrinsic resistance can develop through various molecular pathways within the tumor cells themselves, although specific mechanisms for this compound are still under investigation. acs.org
Table 1: Mechanisms of Resistance to this compound Monotherapy
| Mechanism | Description |
|---|---|
| Viable Tumor Rim | A peripheral layer of tumor cells survives due to blood supply from adjacent normal tissues, leading to regrowth. nih.gov |
| Quiescent Cancer Stem Cells | A subpopulation of non-dividing, dormant cancer stem cells evades therapy and can later regenerate the tumor. mskcc.org |
| Hypoxia-Induced Angiogenesis | The low-oxygen environment created by vascular disruption can stimulate the formation of new blood vessels, promoting tumor survival. acs.org |
Strategies for Sustained Antivascular Effects
To counter the rapid regrowth and enhance therapeutic outcomes, researchers are focused on strategies that can produce more durable antivascular effects. The primary approach involves combination therapies. By pairing this compound with agents that target the proliferating cells in the viable tumor rim, enhanced and sometimes curative responses have been observed in preclinical models. nih.gov
Promising combination strategies include:
Anti-Angiogenic Agents: Combining this compound with drugs that inhibit the formation of new blood vessels, such as bevacizumab (an anti-VEGF antibody), is a logical approach. nih.gov This dual strategy targets both the existing tumor vasculature (with this compound) and the formation of new vessels (with the anti-angiogenic agent), potentially preventing the revascularization of the tumor periphery. nih.govresearchgate.net
Chemotherapy: Conventional chemotherapeutic agents, such as carboplatin (B1684641) and paclitaxel (B517696), can be used to target the surviving, dividing cancer cells at the tumor's edge. nih.gov
Targeted Therapies: The use of tyrosine kinase inhibitors and other targeted agents in combination with VDAs is being explored to simultaneously attack multiple pathways crucial for tumor survival and growth. nih.gov
Refinement of Patient Selection and Prognostic/Predictive Biomarkers
A crucial aspect of improving this compound's clinical utility is identifying which patients are most likely to benefit from the treatment. This requires the development of reliable prognostic and predictive biomarkers. Prognostic biomarkers provide information about the likely course of the cancer, while predictive biomarkers indicate the likelihood of response to a specific therapy. amegroups.orgnih.gov
In a Phase II trial for advanced anaplastic thyroid carcinoma (ATC), while no objective responses were seen with single-agent this compound, researchers identified a potential predictive biomarker. nih.gov Patients with low baseline levels of serum soluble intracellular adhesion molecule-1 (sICAM) had significantly better event-free survival. nih.gov This suggests that sICAM could be a valuable tool for patient stratification in future trials, though it requires further prospective validation. nih.gov The development and validation of such biomarkers are essential for moving towards a more personalized treatment approach. biomarkerworldcongress.comdivitum.com
Improving Clinical Trial Design and Inclusion Criteria for Enhanced Patient Benefit
The lessons learned from past this compound trials can inform the design of future studies to maximize the potential for patient benefit. This involves refining inclusion and exclusion criteria and adopting more innovative trial designs. nih.gov
For example, the Phase II ATC trial had specific eligibility criteria, including adequate cardiac, renal, and bone marrow function, and excluded patients with pre-existing neuropathy or active brain metastases. nih.gov Such criteria are vital for patient safety but could be further refined based on biomarker data. Future trials could be designed to enroll patients stratified by biomarker status (e.g., sICAM levels) to more clearly assess efficacy in a targeted population. nih.govnih.gov
Moreover, the field of clinical trial design is evolving, with a move towards adaptive designs that allow for modifications during the trial based on accumulating data. youtube.comparexel.com These complex innovative designs, which may incorporate Bayesian statistics or external data, can improve trial efficiency and increase the probability of success. youtube.com Applying an evidence-based research approach, which involves systematically using prior research to inform new study designs, can also help avoid redundant or wasteful research and increase the value of clinical studies. nih.gov
Table 2: Key Considerations for Future this compound Clinical Trials
| Area of Improvement | Specific Strategy | Rationale |
|---|---|---|
| Patient Selection | Stratification based on validated predictive biomarkers like sICAM. nih.gov | To enrich the trial population with patients most likely to respond, increasing the chances of demonstrating clinical benefit. |
| Trial Design | Adoption of adaptive or other complex innovative trial designs. youtube.comparexel.com | To allow for greater flexibility, improve efficiency, and better optimize dose and patient populations during the study. |
| Inclusion/Exclusion Criteria | Refinement based on both safety profiles and potential predictive factors. nih.govnih.gov | To enhance patient safety and better define the target population for whom the risk-benefit profile is most favorable. |
Novel Therapeutic Approaches and Formulations
Beyond combination therapies, the future of this compound and its parent compound, combretastatin (B1194345), includes the development of entirely new therapeutic constructs and formulations designed to improve targeting and efficacy. researchgate.net
Development of Combretastatin-Based Antibody-Drug Conjugates (ADCs)
One of the most promising novel approaches is the use of Combretastatin A4 (CA4), the active form of this compound, as a cytotoxic "payload" in antibody-drug conjugates (ADCs). nih.govresearchgate.net ADCs are a form of targeted therapy consisting of a monoclonal antibody linked to a biologically active cytotoxic agent. The antibody is designed to bind to specific antigens on the surface of cancer cells, allowing for the targeted delivery of the potent payload directly to the tumor. nih.gov
Recent research has demonstrated the feasibility of this approach:
CA4 as a Versatile Payload: CA4 has been successfully used to construct ADCs, showing high potency against cancer cell lines in vitro. nih.gov
Targeted Delivery: By attaching CA4 to an antibody like cetuximab, which targets the epidermal growth factor receptor (EGFR), the cytotoxic agent can be specifically delivered to EGFR-positive tumors. nih.gov
Preclinical Efficacy: These combretastatin-based ADCs have demonstrated significant antitumor activity in xenograft models without observed toxicities, highlighting the potential of this strategy to improve the therapeutic index of combretastatins. nih.gov
This ADC strategy represents a sophisticated evolution in the use of combretastatins, moving from a broadly acting vascular disruptor to a precision-targeted agent, potentially overcoming some of the limitations of systemic administration. nih.govresearchgate.net
Synthesis and Evaluation of Hybrid Molecules and Prodrug Variants
The inherent limitations of combretastatin A-4 (CA-4), the active metabolite of this compound, such as low water solubility and potential for isomerization from the active cis- to the inactive trans-form, have spurred extensive research into novel derivatives. nih.gov The development of this compound (CA-4P), a water-soluble phosphate (B84403) prodrug, was a significant step in overcoming the solubility issue and is currently in advanced clinical trials. nih.gov Another prodrug, ombrabulin, which incorporates an aminohydroxy group, is also under investigation. nih.gov
Beyond simple prodrug strategies, researchers are actively designing and synthesizing hybrid molecules that combine the pharmacophoric elements of CA-4 with other chemical moieties to enhance anticancer activity or introduce new mechanisms of action. A key approach involves modifying the bridge between the two phenyl rings of the CA-4 structure.
One study detailed the synthesis of novel pyridine-bridged analogues of CA-4. nih.govacs.org The rationale was to explore how different linker configurations and phenyl ring substitutions would affect cytotoxicity and anti-tubulin activity. The synthesis generally involved a Suzuki coupling reaction between dibromopyridines and various phenyl boronic acids. nih.gov Evaluation of these compounds revealed that several analogues with a 3-atom linker containing a nitrogen atom exhibited potent biological activity. nih.gov Specifically, analogues 4h and 4s were found to potently inhibit cell survival, arrest the cell cycle in the G2/M phase, and block angiogenesis in a manner comparable or superior to CA-4. nih.govacs.org
| Compound | Cell Line | Activity Metric | Result | Comparison to CA-4 |
|---|---|---|---|---|
| 4h | HeLa | G2/M Arrest | 73.4% of cells | Higher (CA-4: 44.6%) acs.org |
| 4s | HeLa | G2/M Arrest | 70.6% of cells | Higher (CA-4: 44.6%) acs.org |
| 4h | MDA-MB-231 | G2/M Arrest | 70.5% of cells | Higher (CA-4: 57.8%) acs.org |
| 4s | MDA-MB-231 | G2/M Arrest | 54.1% of cells | Lower (CA-4: 57.8%) acs.org |
| 3c | MDA-MB-231, A549, HeLa | Growth Inhibition (IC50) | Low nanomolar | Significant antiproliferative activity nih.gov |
Other research has focused on creating hybrids of combretastatin with different molecular scaffolds. For instance, hybrids linking CA-4 with a pironetin fragment via a triazole ring have shown cytotoxicity comparable to CA-4 but with reduced toxicity towards normal cells. nih.gov Similarly, arylcinnamide-linked CA-4 hybrids have been reported as effective tubulin polymerization inhibitors. nih.gov These synthetic strategies aim to develop multi-target agents that can address the complexity of cancer through various mechanisms. mdpi.com
Elucidation of Resistance Mechanisms to this compound
A significant challenge in cancer therapy is the development of drug resistance, and treatments targeting the tumor vasculature are no exception. While this compound can induce rapid and extensive vascular shutdown, tumors can develop mechanisms to evade its effects. nih.govnih.gov Resistance to vascular-disrupting agents (VDAs) and anti-angiogenic therapies can be categorized as either intrinsic (pre-existing) or acquired (developing after treatment). oaepublish.com
One proposed mechanism of resistance involves the maturation of the tumor vasculature. VDAs like this compound are thought to preferentially target immature tumor blood vessels, leaving mature, well-established vessels intact. nih.gov These surviving vessels can sustain a rim of viable tumor cells at the periphery of the necrotic core, from which tumor regrowth can occur. nih.gov
Another key mechanism is the activation of alternative signaling pathways, often referred to as "bypass signaling." oaepublish.comfrontiersin.org When one pro-angiogenic pathway is blocked, tumor cells can upregulate others to compensate. For example, resistance to therapies targeting the VEGF pathway can lead to the increased importance of factors like FGF2 and angiopoietin-2. oaepublish.com In the context of this compound, which targets the endothelial cell cytoskeleton, resistance could emerge from pathways that stabilize the cytoskeleton or promote endothelial cell survival despite tubulin disruption.
Furthermore, tumors may adapt through histologic transformation, where cancer cells change their subtype to one that is less dependent on the targeted pathways. oaepublish.com For instance, an adenocarcinoma might transform into a different histological type that is inherently resistant to the VDA. frontiersin.org The complexity of the tumor microenvironment, including the interplay between cancer cells, stromal cells, and immune cells, also contributes to the development of resistance. nih.gov Research into a vascular-disrupting nanoparticle treatment showed that resistant tumors exhibited vascular trans-differentiation and increased "stemness," highlighting the multifaceted nature of resistance. nih.gov
Further Investigation into Unanswered Questions Regarding Molecular Targets and Signaling Pathways
The primary mechanism of action for this compound's active metabolite, CA-4, is well-established: it binds to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization. nih.govnih.gov This disruption of the endothelial cell cytoskeleton causes the cells to change shape from flat to spherical, which in turn increases vascular permeability, obstructs blood flow, and leads to tumor necrosis. nih.govamdbook.orgnih.gov
However, the exact molecular signaling cascades that are triggered by this event and contribute to the vascular shutdown are not fully elucidated. nih.gov It is known that the effects of CA-4 resemble an acute inflammatory reaction. nih.gov Early changes include a rapid increase in vascular permeability to proteins like albumin, which could contribute to decreased blood flow by altering pressure dynamics and increasing blood viscosity. nih.gov
Key unanswered questions remain regarding the upstream and downstream effectors of tubulin disruption in endothelial cells. While the physical consequence of cytoskeletal collapse is clear, the specific signaling pathways that regulate this process and mediate the subsequent vascular collapse require further investigation. For example, the precise roles of signaling molecules involved in cell-cell adhesion (like VE-cadherin), vascular tone, and thrombosis in the response to this compound are still being explored. amdbook.org Identifying these pathways is crucial, as they may present novel targets for combination therapies to enhance this compound's efficacy or overcome resistance. nih.govnih.govwaocp.org The search for specific molecular targets and pathways is a central theme in modern cancer research, aiming to move beyond broad cytotoxic effects to more precise, mechanism-based therapies. nih.govmdpi.commdpi.com
Translational Research Imperatives for Clinical Advancement
Translational research is the critical process of converting basic scientific discoveries into practical clinical applications that improve health. proventainternational.comrarediseasemoonshot.eusanguinebio.com For this compound, several imperatives exist to bridge the gap between preclinical findings and successful clinical outcomes. A primary challenge in drug development is that promising results in animal models often fail to translate to human patients. proventainternational.comnih.gov
A major imperative is the development of more predictive preclinical models. While xenograft models have been useful in demonstrating this compound's vascular-disrupting effects, they may not fully capture the complexity of human tumors and their microenvironment. nih.govnih.gov Future research should utilize more sophisticated models, such as patient-derived xenografts (PDXs) or genetically engineered mouse models that more accurately reflect human disease.
Another crucial area is the identification and validation of biomarkers. Biomarkers are needed to predict which patients are most likely to respond to this compound, to monitor treatment effects in real-time, and to detect the emergence of resistance. proventainternational.com Functional imaging techniques, such as dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI), have been used in clinical trials to measure changes in tumor blood flow after this compound administration. nih.gov In one study, low baseline levels of serum soluble intracellular adhesion molecule-1 (sICAM) were predictive of event-free survival in patients with anaplastic thyroid carcinoma, suggesting sICAM could be a potential therapeutic biomarker. nih.gov Further research is needed to validate these and discover new biomarkers.
Finally, optimizing clinical trial design is essential. proventainternational.com This involves not only selecting the right patient populations based on biomarkers but also exploring rational drug combinations. Since this compound primarily targets the tumor core, leaving a viable rim of cells, combining it with therapies that target these proliferating cells is a logical strategy that has shown promise. nih.gov Integrating advancements from preclinical studies directly into clinical trial design is fundamental to accelerating the development of new treatments. sanguinebio.com
Comparative Studies with Other Vascular Disrupting Agents and Anti-Angiogenic Therapies
This compound belongs to the tubulin-binding class of vascular disrupting agents (VDAs). This class also includes other agents derived from natural products, such as podophyllotoxin and vinca alkaloids. Another major class of VDAs is the flavonoid-based agents, represented by vadimezan (also known as DMXAA). While both classes aim to disrupt tumor vasculature, they do so through different mechanisms. Tubulin-binding agents like this compound act by causing endothelial cell shape changes, whereas flavonoid agents are thought to work by inducing cytokine production within the tumor.
Comparative analyses often focus on efficacy in combination therapies. Both this compound and vadimezan have been tested clinically in combination with cytotoxic drugs like carboplatin and paclitaxel. A key distinction lies in their selectivity. The cytoskeleton of newly formed endothelial cells appears to be more sensitive to this compound's active form, CA-4, than the cytoskeleton of mature cells in normal tissues, which may underlie its selective effect on tumor neovasculature. amdbook.org
It is also important to distinguish VDAs from anti-angiogenic therapies. While both target tumor blood supply, their approaches differ fundamentally.
Anti-angiogenic therapies (e.g., bevacizumab) aim to inhibit the formation of new blood vessels (angiogenesis). They are typically administered chronically to suppress tumor growth.
Vascular Disrupting Agents (e.g., this compound) act on the existing tumor vasculature, causing a rapid and acute shutdown of blood flow. They are administered intermittently.
These different mechanisms suggest that combining VDAs and anti-angiogenic therapies could be a powerful strategy. For example, the FALCON trial investigated this compound in combination with carboplatin, paclitaxel, and the anti-angiogenic agent bevacizumab. Such comparative and combinatorial studies are essential to understand the unique properties of each drug class and to develop more effective multi-pronged attacks on the tumor vasculature. oaepublish.com
Q & A
Q. What is the mechanism of action of Fosbretabulin, and how can researchers experimentally validate its vascular-disrupting effects?
this compound (Combretastatin A4 phosphate) destabilizes microtubules in endothelial cells, leading to tumor vascular collapse. Key methods to validate this include:
- In vitro tubulin polymerization assays : Measure IC50 values (e.g., 2.4 μM for microtubule inhibition) .
- Xenograft models : Quantify tumor blood flow reduction (50–60% within 6 hours post-treatment) using contrast-enhanced MRI .
- Histopathology : Assess central tumor necrosis and vascular volume loss post-treatment .
Q. What efficacy has been observed in phase II trials for advanced anaplastic thyroid carcinoma (ATC)?
In a phase II trial (n=26), this compound monotherapy resulted in:
Q. What is the safety profile of this compound in clinical studies?
Common adverse effects (AEs) include transient hypertension (Grade 1-2) and QTc prolongation (4/26 patients in phase II trials). Notably absent are myelosuppression and neuropathy .
- Monitoring recommendations : Pre-treatment ECG and echocardiogram to exclude cardiac ischemia risk .
- Mitigation strategies : Nitrates or calcium channel blockers for hypertension .
Advanced Research Questions
Q. How can baseline serum-soluble intracellular adhesion molecule-1 (sICAM) levels predict treatment outcomes?
In ATC trials, low baseline sICAM (<253.5 ng/mL) correlated with prolonged event-free survival (EFS; p<0.009).
- Methodology :
- Measure sICAM via ELISA at baseline and during treatment cycles .
- Stratify patients into tertiles for survival analysis using log-rank tests .
Q. What contradictions exist in survival data between monotherapy and combination trials?
- Monotherapy : Median OS of 4.7 months in ATC .
- Combination with carboplatin/paclitaxel : Median OS of 5.2 months (vs. 4.0 months for chemotherapy alone; p=0.22) .
- Interpretation challenges : Heterogeneity in prior treatments (92% pre-treated in monotherapy trials) confounds survival comparisons .
Q. How should researchers design trials to address the vascular specificity of this compound?
- Dose optimization : Compare 45 mg/m² (phase II) vs. 60–90 mg/m² (phase I) to balance efficacy and cardiac toxicity .
- Endpoint selection : Prioritize EFS over OS in ATC due to rapid progression .
- Biomarker integration : Include sICAM and VEGF-A as secondary endpoints to assess vascular disruption .
Q. What methodological pitfalls arise in analyzing this compound’s impact on rare cancers like ATC?
- Sample size limitations : Phase II trials often underpowered (e.g., n=26 in Mooney et al., 2009) due to disease rarity .
- Statistical adjustments : Use stratified randomization for metastatic vs. localized disease, a key survival confounder .
- Data interpretation : Differentiate survival "from diagnosis" (SEER database) vs. "from first treatment" (trial data) .
Key Recommendations for Future Research
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
